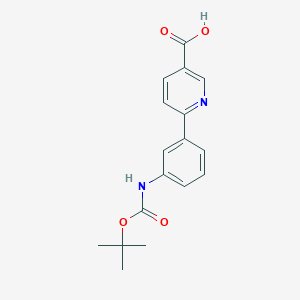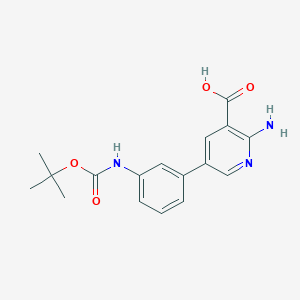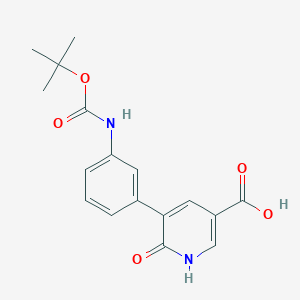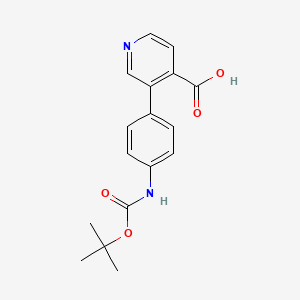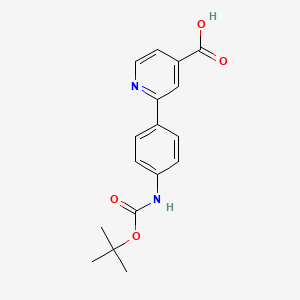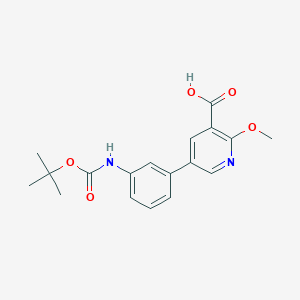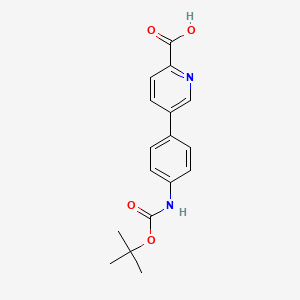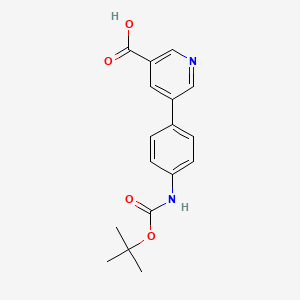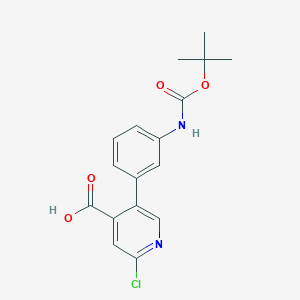
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% (5-BOC-APA-Cl) is an organic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of various compounds, and has been used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been used as a reagent in various scientific research applications, such as the synthesis of new organic compounds, the study of enzyme kinetics, and the development of new drugs. It has also been used for the synthesis of polymers, for the preparation of monoclonal antibodies, and for the development of gene delivery systems.
Mécanisme D'action
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolic pathways of various cellular processes. It is also thought to interact with proteins, lipids, and other molecules, resulting in changes in the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% are not fully understood. However, it has been shown to inhibit certain enzymes involved in the metabolism of carbohydrates and lipids, as well as to affect the levels of certain hormones. It has also been found to interact with certain receptors, resulting in changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in laboratory experiments include its high purity and yield, its availability in a wide range of concentrations, and its low cost. However, it is important to note that it is a highly reactive compound, and therefore should be handled with care. In addition, the reaction conditions must be carefully optimized in order to obtain the desired product in high purity and yield.
Orientations Futures
The future directions for 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% include the development of new synthetic methods for the preparation of this compound, as well as the study of its mechanism of action and biochemical and physiological effects. In addition, new applications of this compound should be explored, such as its use in drug delivery systems and the development of gene therapies. Finally, further research should be conducted to determine the safety and efficacy of 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in biomedical applications.
Méthodes De Synthèse
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is synthesized by a multi-step reaction involving the condensation of 3-bromo-2-chloro-4-nitrobenzene with ethylenediamine, followed by the reaction of the intermediate with 2-chloroisonicotinic acid. The reaction conditions are optimized to yield the desired product in high purity and yield.
Propriétés
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-11-6-4-5-10(7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSHJQPBWNAFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

